4-Hydroxy Fenoprofen is synthesized from Fenoprofen, which itself is derived from the arylacetic acid class of NSAIDs. The classification of this compound includes:
The synthesis of 4-Hydroxy Fenoprofen typically involves the hydroxylation of Fenoprofen at the para position of the phenyl ring. Various methods can be employed for this transformation, including:
The most common synthetic route involves the use of oxidizing agents that facilitate the addition of a hydroxyl group to the aromatic system while maintaining the integrity of the propanoic acid moiety. Reaction conditions such as temperature, solvent choice, and catalyst type are crucial for optimizing yield and selectivity.
The molecular formula for 4-Hydroxy Fenoprofen is , with a molecular weight of approximately 242.27 g/mol. The structure features:
The structural representation can be summarized as follows:
4-Hydroxy Fenoprofen can participate in various chemical reactions typical of carboxylic acids and phenolic compounds, including:
These reactions are facilitated by standard organic chemistry techniques, including refluxing in appropriate solvents or using coupling agents.
The mechanism through which 4-Hydroxy Fenoprofen exerts its effects primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. This action results in:
Pharmacokinetic studies indicate that after administration, 4-Hydroxy Fenoprofen reaches peak plasma concentrations within a few hours, with a half-life similar to that of its parent compound.
The physical properties of 4-Hydroxy Fenoprofen include:
Property | Value |
---|---|
Molecular Weight | 242.27 g/mol |
Melting Point | Approximately 168–171°C |
Solubility | Soluble in alcohol; slightly soluble in water |
Appearance | White crystalline powder |
Key chemical properties include:
These properties influence its bioavailability and distribution within biological systems.
4-Hydroxy Fenoprofen has several applications in scientific research and clinical settings:
Additionally, ongoing research may uncover new therapeutic uses or improved formulations based on this compound's unique properties.
4-Hydroxy fenoprofen is the primary oxidative metabolite of the nonsteroidal anti-inflammatory drug (NSAID) fenoprofen. The biosynthesis occurs predominantly via aromatic hydroxylation at the para position of the fenoprofen phenyl ring. This reaction is catalyzed by hepatic microsomal enzymes, forming 4′-hydroxyfenoprofen as a major urinary metabolite [6] [8]. The hydroxylation follows Michaelis-Menten kinetics, with physiological concentrations of fenoprofen favoring this pathway over glucuronidation. Kinetic studies reveal a low Km value (indicating high substrate affinity) for the hydroxylation reaction, positioning it as a high-efficiency metabolic route under typical therapeutic doses [1]. Competing pathways include direct glucuronidation of fenoprofen and chiral inversion of the R-enantiomer, though hydroxylation dominates oxidative metabolism.
Table 1: Kinetic Parameters of Fenoprofen Hydroxylation
Parameter | Value | Biological Significance |
---|---|---|
Km (substrate affinity) | 0.07–0.09 µM | High affinity for CYP2C9 |
Vmax (max velocity) | 23 nmol/min/mg | Moderate catalytic turnover |
Major metabolite | 4′-Hydroxy fenoprofen glucuronide | >90% urinary excretion |
Cytochrome P450 2C9 (CYP2C9) is the exclusive mediator of fenoprofen’s 4′-hydroxylation in humans. Evidence from cDNA-expressed enzyme systems confirms that CYP2C9 catalyzes this reaction at physiological substrate concentrations, with negligible contributions from other CYP isoforms (1A2, 2C8, 2C19, 2D6, 2E1, 3A4) [1] [7]. Inhibitor studies using sulfaphenazole (a selective CYP2C9 inhibitor) demonstrate potent inhibition (Ki = 0.06–0.07 µM) of both (R)- and (S)-fenoprofen hydroxylation [4] [7]. The catalytic efficiency (Vmax/Km) of CYP2C9 for fenoprofen hydroxylation exceeds that of allelic variants (e.g., CYP2C9*3), explaining interindividual variability in metabolite formation. Genetic polymorphisms in CYP2C9 significantly alter 4′-hydroxy fenoprofen generation, impacting overall drug clearance [7].
Table 2: CYP Isoenzyme Selectivity in Fenoprofen 4′-Hydroxylation
CYP Isoenzyme | Contribution to Hydroxylation | Catalytic Efficiency (Vmax/Km) | Inhibitor Sensitivity |
---|---|---|---|
CYP2C9 | Exclusive (>95%) | 328.6 nmol/min/mg/µM | Sulfaphenazole (Ki: 0.06 µM) |
CYP2C19 | Not detected | Undetectable | Insensitive |
CYP3A4 | Not detected | Undetectable | Insensitive |
Fenoprofen undergoes unidirectional chiral inversion from the R(-)-enantiomer to the pharmacologically active S(+)-enantiomer, preceding 4′-hydroxylation. This process involves:
The biosynthesis of 4′-hydroxy fenoprofen exhibits marked species-dependent differences in kinetics and pathway dominance:
Table 3: Species Variability in Fenoprofen Metabolism
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9